molecular formula C25H18FN3O5 B2585690 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 877657-52-8

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2585690
CAS No.: 877657-52-8
M. Wt: 459.433
InChI Key: BCXNIHRWOKVEKH-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H18FN3O5 and its molecular weight is 459.433. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a fluorophenyl group and a methoxyphenyl group suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dioxo and benzofuro moieties may facilitate hydrogen bonding and π-π interactions with target proteins, influencing their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, potentially affecting cellular responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structural frameworks exhibit antimicrobial properties. For instance, compounds containing the fluorophenyl group have shown significant activity against Gram-positive bacteria .

Anticancer Potential

Research has suggested that benzofuro derivatives may possess anticancer properties. The ability to induce apoptosis in cancer cells has been observed in related compounds, indicating a potential for therapeutic application in oncology .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of fluorophenoxy derivatives against various bacterial strains.
    • Results indicated strong inhibition against Gram-positive bacteria, suggesting that the compound could be effective in treating bacterial infections .
  • Anticancer Activity :
    • Investigations into the cytotoxic effects of similar benzofuro compounds revealed promising results against several cancer cell lines.
    • The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Research Findings

Study Focus Findings
Study 1Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria observed.
Study 2Anticancer PropertiesInduction of apoptosis in cancer cells; potential for therapeutic use.
Study 3Enzyme InhibitionEffective inhibition of key metabolic enzymes; implications for drug design.

Properties

CAS No.

877657-52-8

Molecular Formula

C25H18FN3O5

Molecular Weight

459.433

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H18FN3O5/c1-33-18-6-4-5-16(13-18)27-21(30)14-28-22-19-7-2-3-8-20(19)34-23(22)24(31)29(25(28)32)17-11-9-15(26)10-12-17/h2-13H,14H2,1H3,(H,27,30)

InChI Key

BCXNIHRWOKVEKH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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